molecular formula C23H25N3O4 B2401855 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921533-34-8

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2401855
CAS No.: 921533-34-8
M. Wt: 407.47
InChI Key: PWSFZMOHOAFQTE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound built on a pyridazinone core scaffold, a structure recognized for its diverse biological potential in medicinal chemistry research . This molecule is characterized by a benzamide group linked via an ethyl chain to a pyridazinone ring, which is itself substituted with a 4-ethoxyphenyl moiety. The specific placement of dual ethoxy groups on the benzamide and phenyl rings is a key structural feature designed to influence the compound's steric and electronic properties, which may fine-tune its biological activity and pharmacokinetic profile . Compounds featuring the pyridazinone-benzamide architecture have demonstrated significant research value in various fields. Structural analogs have been investigated as potent, class I-selective histone deacetylase (HDAC) inhibitors, showing excellent in vivo antitumor efficacy in xenograft models and favorable pharmacokinetic profiles . Furthermore, related benzamide-pyridazinone hybrids have been explored for their ability to inhibit the protein-protein interaction between PRMT5 and its substrate adaptor proteins, representing a novel, first-in-class mechanism of action for oncology research . Beyond oncology, the pyridazinone core is found in molecules studied for neuroprotective applications, including as monoamine oxidase B (MAO-B) inhibitors, suggesting potential pathways for research in neurodegenerative diseases . Researchers can utilize this high-purity compound to explore these mechanisms further, study structure-activity relationships (SAR), and evaluate its potential in various biochemical and cellular assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-29-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-23(28)18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSFZMOHOAFQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxybenzene derivatives.

    Coupling with Benzamide: The final step involves coupling the pyridazinone intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their features are summarized below:

Compound Name Structural Features Biological Activity Key Differences References
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Benzamide + ethoxyphenyl-pyridazinone + ethyl linker Not explicitly stated (likely HDAC-related) Reference compound with dual ethoxy groups N/A
(S)-17b () Benzamide + dimethylaminophenyl-pyridazinone + ethyl linker HDAC inhibition, anticancer activity Dimethylamino substituent enhances HDAC isoform selectivity
I-6230/I-6232 () Ethyl benzoate + pyridazinyl/isoxazolyl-phenethylamino Unspecified (likely kinase-related) Ethyl ester instead of benzamide; lacks pyridazinone core
6e, 6f, 6g, 6h () Antipyrine + pyridazinone-propanamide/acetamide + substituted piperazines Antipyretic/anti-inflammatory Piperazine substituents; antipyrine hybrid scaffold
5a () Benzenesulfonamide + benzyloxy-pyridazinone Unspecified (possibly antimicrobial) Sulfonamide group instead of benzamide; benzyloxy substitution
Compound 155 () Benzamide + quinazolinone-purine hybrid Unspecified (likely antiviral) Quinazolinone core instead of pyridazinone

Toxicity and Selectivity

  • hERG Inhibition : (S)-17b shows low hERG channel inhibition (IC₅₀ = 34.6 μM), reducing cardiac toxicity risks. Structural analogs with basic amines (e.g., piperazines in 6f) may exhibit higher hERG liability .

Biological Activity

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure comprising a benzamide core linked to a pyridazinone moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C19H23N3O4C_{19}H_{23}N_{3}O_{4}, with a molecular weight of approximately 357.41 g/mol. The structure includes an ethoxy group, a pyridazinone moiety, and a benzamide functional group, which contribute to its biological activity.

Research indicates that this compound may interact with specific biological targets, modulating their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors that influence various signaling pathways related to disease processes.

Antiproliferative Effects

Studies on similar compounds suggest that this compound may exhibit antiproliferative effects against cancer cells. For instance, compounds with structural similarities have shown significant inhibition of tumor growth in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (μM)Mechanism
FNAHepG21.30HDAC inhibition
FNAA27801.50Apoptosis induction

These findings suggest that this compound may possess similar properties warranting further investigation.

Pharmacological Applications

The unique structure of this compound positions it as a candidate for various pharmacological applications:

  • Cancer Therapy : Due to its potential antiproliferative effects, it could be developed as an anticancer agent.
  • Multi-target Inhibitors : Research into similar compounds has indicated their efficacy as multi-target inhibitors, suggesting therapeutic versatility.
  • Enzyme Modulators : The compound could serve as a lead for developing selective enzyme inhibitors.

Q & A

Q. In Vivo Models :

  • Xenograft Studies : Oral administration (e.g., 50 mg/kg/day in SKM-1 xenografts) with tumor volume measurement and immunohistochemistry for p21 expression .
  • Immune System Impact : Compare efficacy in immunocompetent vs. thymus-deficient mice to assess immune-dependent mechanisms .

Advanced Question: How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Standardized Assays : Use identical HDAC isoforms, cell lines, and assay conditions (e.g., incubation time, substrate concentration) .
  • Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding poses in HDAC active sites and identify substituent effects .

Advanced Question: What methodologies assess the compound’s pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics :
    • Oral Bioavailability : Plasma concentration-time curves in rodents after single-dose administration. (S)-17b showed Tₘₐₓ = 2–4 h and AUC₀–₂₄ = 1200 ng·h/mL .
    • Metabolic Stability : Incubation with hepatocytes from multiple species (e.g., human, rat) to calculate intrinsic clearance .
  • Toxicity :
    • hERG Inhibition : Patch-clamp assays (IC₅₀ = 34.6 μM for (S)-17b) to assess cardiac risk .
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Advanced Question: How does the ethoxy substituent influence the compound’s physicochemical and biological properties?

Answer:

  • Lipophilicity : Ethoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability.
  • Metabolic Stability : Ethoxy’s electron-donating effect reduces oxidative metabolism, confirmed by hepatocyte assays showing >80% parent compound remaining after 1 h .
  • Target Affinity : Molecular dynamics simulations suggest ethoxy groups stabilize π-π interactions with HDAC’s hydrophobic pocket .

Advanced Question: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the benzamide group, hydrolyzed in vivo to active form .
  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes (e.g., sulfobutyl ether-β-CD) to achieve >1 mg/mL solubility .
  • Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether, improving solubility by 3–5 fold .

Advanced Question: How can researchers validate off-target effects in kinase signaling pathways?

Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 μM concentration. For analogs, <10% inhibition against 90% of kinases indicates selectivity .
  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., MAPK/STAT3 pathways) .

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